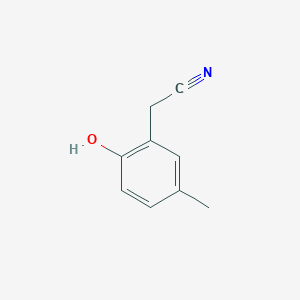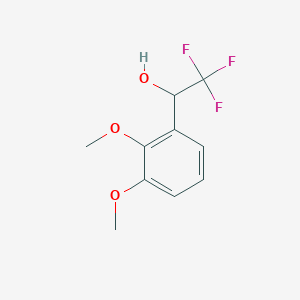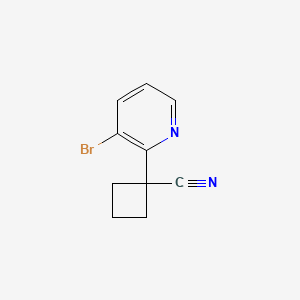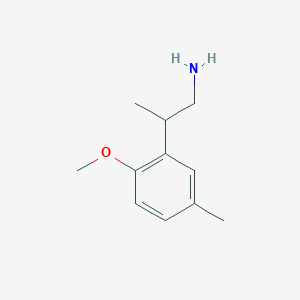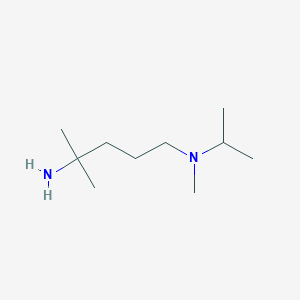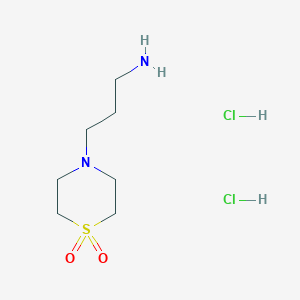
3-(3-Ethoxy-4-methoxybenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Ethoxy-4-methoxybenzyl)azetidine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of an ethoxy and a methoxy group attached to a benzyl moiety, which is further connected to the azetidine ring.
准备方法
Synthetic Routes and Reaction Conditions
One of the most efficient methods to synthesize azetidines, including 3-(3-Ethoxy-4-methoxybenzyl)azetidine, is through the aza Paternò–Büchi reaction. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . The reaction conditions typically require UV light to initiate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aza Paternò–Büchi reaction. This method is favored due to its efficiency in producing functionalized azetidines.
化学反应分析
Types of Reactions
3-(3-Ethoxy-4-methoxybenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
3-(3-Ethoxy-4-methoxybenzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Ethoxy-4-methoxybenzyl)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic or electrophilic interactions. The pathways involved often include the cleavage of the N–C bond in the azetidine ring, leading to the formation of reactive intermediates that can exert biological effects .
相似化合物的比较
Similar Compounds
3-[(4-Methoxybenzyl)oxy]azetidine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Methylphenoxy)azetidine: Contains a methylphenoxy group instead of the ethoxy-methoxybenzyl group.
Uniqueness
3-(3-Ethoxy-4-methoxybenzyl)azetidine is unique due to the presence of both ethoxy and methoxy groups on the benzyl moiety, which can influence its reactivity and biological activity. This dual substitution pattern can lead to distinct chemical and biological properties compared to other azetidine derivatives .
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
3-[(3-ethoxy-4-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13-7-10(4-5-12(13)15-2)6-11-8-14-9-11/h4-5,7,11,14H,3,6,8-9H2,1-2H3 |
InChI 键 |
KMWLTMVWHQUHNX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)CC2CNC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


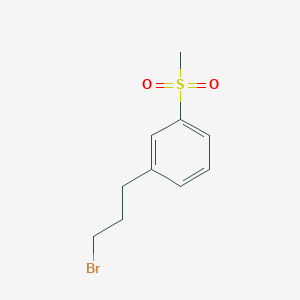
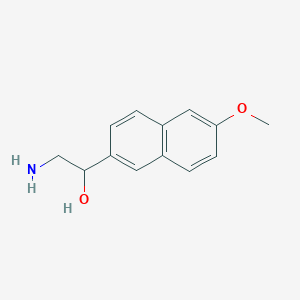
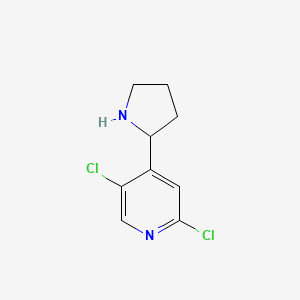

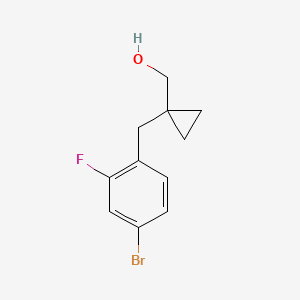

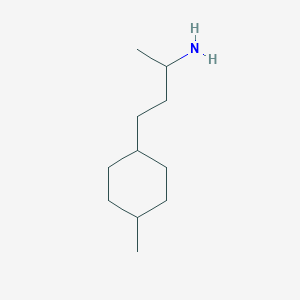
![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)
